1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol
Description
1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol is a chemical compound that belongs to the class of triazole derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of a triazole ring and a chlorophenyl group in its structure suggests potential biological activity and chemical reactivity.
Properties
IUPAC Name |
1-(3-chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-9-3-1-2-8(4-9)10(15)5-14-6-12-13-7-14/h1-4,6-7,10,15H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDYBWZUINJFIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CN2C=NN=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step may involve the use of chlorinated aromatic compounds and suitable coupling reactions.
Formation of the Ethanol Moiety:
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or acids.
Reduction: The triazole ring or chlorophenyl group can be reduced under specific conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group may yield aldehydes or acids, while substitution reactions may introduce new functional groups to the chlorophenyl ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May exhibit biological activity, making it a candidate for drug development.
Medicine: Potential use as an antifungal, antibacterial, or antiviral agent.
Industry: Applications in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring is known to bind to metal ions, which can be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanone: Similar structure but with a ketone group instead of an alcohol.
1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethane: Lacks the hydroxyl group, making it less polar.
1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)methanol: Similar but with a methanol group instead of ethanol.
Uniqueness
1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol is unique due to the presence of both a triazole ring and a chlorophenyl group, which can confer specific chemical and biological properties. Its ethanol moiety may also influence its solubility and reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
